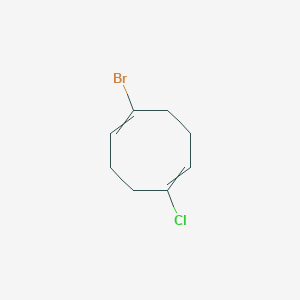
1-Bromo-5-chlorocycloocta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chlorocycloocta-1,5-diene is an organohalogen compound derived from cyclooctadiene. It is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-chlorocycloocta-1,5-diene can be synthesized through the halogenation of cyclooctadiene. The process involves the addition of bromine and chlorine to the double bonds of cyclooctadiene under controlled conditions. The reaction typically requires a halogen source, such as bromine and chlorine gas, and a catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle the reactive nature of halogens. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chlorocycloocta-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used. The reactions are conducted under controlled temperatures to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of cyclooctadiene.
Addition Reactions: Products include dihalogenated cyclooctadiene derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
Scientific Research Applications
1-Bromo-5-chlorocycloocta-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chlorocycloocta-1,5-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The double bonds in the cyclooctadiene ring react with nucleophiles, leading to the formation of new chemical bonds.
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
1-Bromo-5-chlorocycloocta-1,5-diene can be compared with other halogenated cyclooctadiene derivatives, such as:
1,5-Dibromocyclooctadiene: Similar in structure but contains two bromine atoms instead of one bromine and one chlorine.
1,5-Dichlorocyclooctadiene: Contains two chlorine atoms instead of one bromine and one chlorine.
1-Bromo-5-iodocycloocta-1,5-diene: Contains one bromine and one iodine atom, offering different reactivity due to the presence of iodine.
The uniqueness of this compound lies in its specific combination of bromine and chlorine, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
918312-21-7 |
|---|---|
Molecular Formula |
C8H10BrCl |
Molecular Weight |
221.52 g/mol |
IUPAC Name |
1-bromo-5-chlorocycloocta-1,5-diene |
InChI |
InChI=1S/C8H10BrCl/c9-7-3-1-5-8(10)6-2-4-7/h3,6H,1-2,4-5H2 |
InChI Key |
RCOZHZJHMGJJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCCC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)
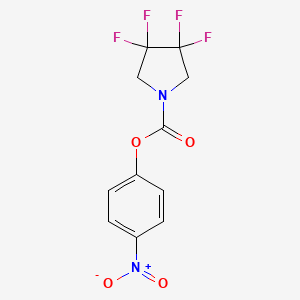
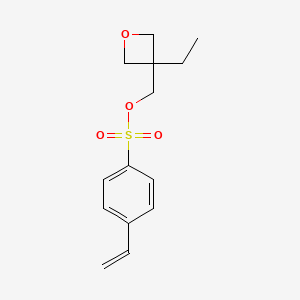
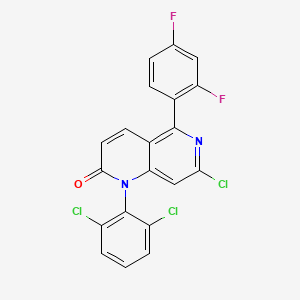
![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)
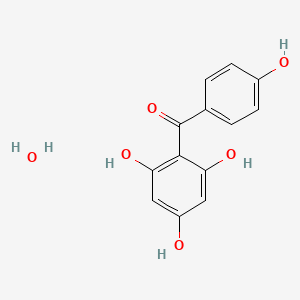
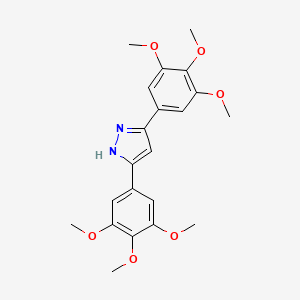
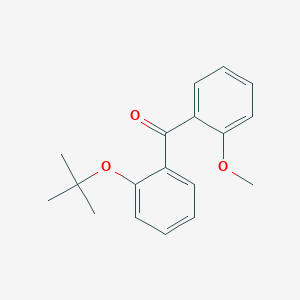
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
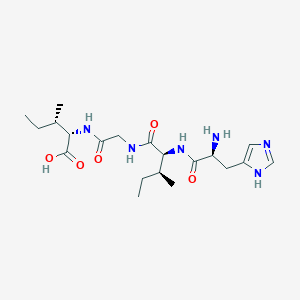
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
